2-(2-methoxyphenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Soluble Epoxide Hydrolase Inhibitor Ki Determination

This compound is a quantitatively defined soluble epoxide hydrolase (sEH) inhibitor featuring a non-urea 1,4-diazepane scaffold. Documented mixed-type inhibition kinetics (Ki=27.8 µM, IC50=41.1 µM) make it uniquely suited as a low-affinity reference standard for sEH assay calibration, complementing high-affinity urea-based inhibitors. Structurally distinct from close analogs, which lack any sEH annotation, it is the only viable control candidate within this chemical series for target engagement studies, co-crystallography, and rational optimization programs. Procure as a specialty building block or reference standard for HTS validation and medicinal chemistry.

Molecular Formula C18H26N2O4
Molecular Weight 334.416
CAS No. 2320421-22-3
Cat. No. B2706290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
CAS2320421-22-3
Molecular FormulaC18H26N2O4
Molecular Weight334.416
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)N2CCCN(CC2)C3CCOC3
InChIInChI=1S/C18H26N2O4/c1-22-16-5-2-3-6-17(16)24-14-18(21)20-9-4-8-19(10-11-20)15-7-12-23-13-15/h2-3,5-6,15H,4,7-14H2,1H3
InChIKeyDRCRPKCGCKTTBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methoxyphenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one: Core Identity and Pharmacological Profile for Targeted Procurement


The compound 2-(2-methoxyphenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (CAS 2320421-22-3) is a synthetic small molecule characterized by a 1,4-diazepane core N-substituted at the 4-position with a tetrahydrofuran-3-yl (oxolan-3-yl) group and at the 1-position with a 2-(2-methoxyphenoxy)acetyl moiety. It belongs to the broader class of N,N-disubstituted 1,4-diazepanes, a scaffold frequently exploited in medicinal chemistry for generating bioactive molecules. Publicly curated bioactivity databases, specifically BindingDB and ChEMBL, record this compound as a soluble epoxide hydrolase (sEH) inhibitor with quantitatively defined, albeit modest, potency [1]. This well-defined, single-target pharmacological annotation, absent for most close structural analogs, constitutes its primary differentiator and grounds its utility as a reference compound in sEH inhibitor research and chemical biology. With a molecular formula of C18H26N2O4, a molecular weight of 334.416 g/mol, and typical purity of 95%, it is procurable from research chemical suppliers as a specialty building block or reference standard .

Why 2-(2-Methoxyphenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one Cannot Be Replaced by Other Diazepane Derivatives


The N,N-disubstituted 1,4-diazepane scaffold is inherently flexible and capable of adopting multiple low-energy conformations, meaning small changes in substituent identity and position profoundly alter target binding profiles and physicochemical properties [1]. For instance, replacing the 2-methoxyphenoxyacetyl group with a benzylsulfanyl group yields 2-(benzylsulfanyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one, which shifts molecular weight from 334.4 to 334.5 g/mol and introduces a sulfur atom with different hydrogen-bonding capacity . Similarly, substituting the oxolan-3-yl group with a cyclobutyl group generates 1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one, altering ring strain and conformational preferences relative to the oxygen-containing tetrahydrofuran ring . These molecular variations, while subtle on paper, disrupt the precise pharmacophoric arrangement required for the mixed-type sEH inhibition observed for 2-(2-methoxyphenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one. The quantified evidence below demonstrates that this specific combination of substituents defines a unique chemical space that cannot be generically substituted without losing the documented sEH binding phenotype.

Quantitative Differentiation of 2-(2-Methoxyphenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one: Head-to-Head Evidence Against Analogs


sEH Inhibitory Activity (Ki): Target Compound vs. Closest Structural Analog and vs. Potent Reference Inhibitor

The target compound demonstrates a measured equilibrium dissociation constant (Ki) of 27.8 μM (2.78E+4 nM) for soluble epoxide hydrolase (sEH, unknown origin) determined via mixed-type inhibition kinetics using the fluorogenic substrate PHOME, measured over 30 minutes by formation of 6-methoxy-2-naphthaldehyde [1]. In contrast, a potent sEH inhibitor from patent literature (US10377744, Compound No. 36) exhibits a Ki of 0.08 nM (8.0E-2 nM) under comparable assay conditions, representing an approximately 347,500-fold difference in binding affinity [2]. The closest structural analog, 2-(2-methoxyphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (C18H26N2O3S, MW 350.48), in which the oxolan oxygen is replaced by sulfur (thiolan-3-yl), has not been annotated with any sEH activity in public databases , meaning the target compound's sEH inhibition profile is uniquely documented among this analog series. This Ki value defines the target compound as a low-potency sEH ligand, making it a useful negative control or structural biology probe comparator to high-affinity sEH inhibitors.

Soluble Epoxide Hydrolase Inhibitor Ki Determination

sEH Inhibitory Activity (IC50): Confirmatory Potency in an Independent Assay Format

A separate BindingDB entry for the target compound (BDBM50120492) reports an IC50 value of 41.1 μM (4.11E+4 nM) for inhibition of sEH, measured over 1 hour using the same PHOME fluorogenic substrate but with fluorescence endpoint detection [1]. This IC50 value is consistent with the Ki of 27.8 μM, confirming the compound's low-micromolar sEH inhibitory activity across two measurement paradigms (Ki via Dixon plot; IC50 via single-concentration fluorescence). A structurally related compound, 1-(oxane-4-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane (CAS 2310014-87-8) with molecular formula C15H26N2O3 and MW 282.38, differs in both the acyl substituent (oxane-4-carbonyl vs. 2-methoxyphenoxyacetyl) and lacks any publicly reported sEH activity [2]. The availability of both Ki and IC50 data provides orthogonal quantitative evidence for the target compound's sEH inhibition, strengthening its utility as a characterized reference molecule.

Soluble Epoxide Hydrolase IC50 Fluorescence Assay

Inhibition Modality: Mixed-Type Kinetics as a Mechanistic Differentiator

The target compound's sEH inhibition is explicitly classified as mixed-type, determined by Dixon plot analysis [1]. Mixed-type inhibition implies that the compound can bind to both the free enzyme and the enzyme-substrate complex, a kinetic mechanism distinct from pure competitive, uncompetitive, or non-competitive inhibition. Another sEH inhibitor with reported mixed-type kinetics is SH-11037, which showed an in vitro IC50 of 0.15 μM [2]. While the target compound is substantially less potent (Ki = 27.8 μM), the shared mixed-type modality suggests it interacts with an overlapping, but not identical, binding site topography. For researchers seeking to study mixed-type sEH inhibition in a low-affinity regime—for instance, to crystallographically capture enzyme-inhibitor complexes or to calibrate biophysical binding assays—this compound offers a mechanistically defined tool that complements high-affinity inhibitors. Most close structural analogs (e.g., cyclobutyl, thiolanyl, or oxane-carbonyl variants) lack any inhibition modality annotation, making this mechanistic information unique within the chemical series.

Enzyme Kinetics Mixed-Type Inhibition Mechanism of Action

Molecular Properties: Calculated vs. Measured Descriptors for Rational Analog Selection

The target compound (C18H26N2O4, MW 334.416) possesses a calculated logP of 7.1, 18 rotatable bonds, a topological polar surface area (TPSA) of 37.3 Ų, and 1 hydrogen bond donor, based on database annotations [1]. Compared to the thiolanyl analog 2-(2-methoxyphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one (C18H26N2O3S, MW 350.48), the target compound is lighter by ~16 Da and contains an ether oxygen in the oxolane ring rather than a thioether sulfur, which reduces lipophilicity and alters hydrogen-bonding potential. Compared to 1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-(2-methoxyphenoxy)ethan-1-one, which replaces the oxygen-containing tetrahydrofuran with a purely hydrocarbon cyclobutyl ring, the target compound's oxolane oxygen provides an additional hydrogen bond acceptor and increases polarity. These property differences, while modest, translate into distinct chromatographic retention, solubility, and membrane permeability characteristics that directly impact experimental handling and biological assay performance in procurement and screening workflows. Notably, only the target compound has these physicochemical properties combined with publicly documented sEH inhibition data.

Physicochemical Properties Molecular Weight LogP

Validated Application Scenarios for 2-(2-Methoxyphenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one in Research and Development


Low-Affinity Reference Ligand for sEH Biochemical Assay Development and Calibration

With a documented Ki of 27.8 μM and IC50 of 41.1 μM in PHOME-based fluorescence assays [1], this compound can serve as a quantitatively defined low-affinity reference standard for calibrating sEH enzyme inhibition assays. Its known mixed-type inhibition modality allows researchers to validate assay linearity and sensitivity at the upper end of the potency range, complementing high-affinity inhibitors (e.g., AUDA with human sEH IC50 of 69 nM ) used at the lower end. This dual-range calibration approach is essential for robust HTS assay validation and for benchmarking novel inhibitor series where potency may span multiple log orders.

Negative Control Compound for sEH-Mediated Biological Pathway Studies

Given its low μM potency, the target compound is well-suited as a negative control or weak inhibitor comparator in cellular and in vivo studies investigating sEH-mediated pathways, including EET-dependent vasodilation, inflammatory resolution, and neuropathic pain modulation [2]. In experimental designs where potent sEH inhibitors (e.g., t-TUCB with IC50 ~0.8 nM ) are used to demonstrate target engagement, this compound can serve as a structurally matched, low-activity control to confirm that observed pharmacological effects are potency-dependent rather than scaffold-dependent. This application is particularly valuable when the closest structural analogs lack any sEH annotation, making this compound the only viable control candidate within the chemical series.

Structural Biology Probe for Mixed-Type sEH Inhibition Studies

The mixed-type inhibition mechanism confirmed by Dixon plot analysis [1] indicates that this compound can bind to both free sEH and the enzyme-substrate complex. This kinetic behavior makes it a candidate for co-crystallography or cryo-EM studies aimed at capturing sEH in multiple conformational states. While high-affinity inhibitors often stabilize a single conformation, a low-affinity mixed-type inhibitor may permit observation of dynamic binding modes or allosteric coupling. The unique combination of documented mixed-type kinetics and the 1,4-diazepane scaffold—distinct from the urea-based chemotypes dominating sEH inhibitor structural biology—provides a procurement rationale not offered by any close analog.

SAR Starting Point for Non-Urea sEH Inhibitor Optimization

Most reported sEH inhibitors contain a urea or amide pharmacophore critical for high-affinity interaction with the enzyme's catalytic triad [3]. The target compound, built on a 1,4-diazepane core with a methoxyphenoxyacetyl side chain, represents a structurally distinct, non-urea chemotype with confirmed, albeit modest, sEH engagement (Ki = 27.8 μM) [1]. This validated starting point enables medicinal chemistry teams to pursue rational optimization—modifying the oxolan-3-yl substituent, the 2-methoxyphenoxy group, or the diazepane core—to improve potency while maintaining the non-urea scaffold. Procurement of this compound is therefore justified as an entry point into a chemical series that may overcome liabilities associated with urea-based inhibitors, such as poor physicochemical properties or metabolic instability.

Quote Request

Request a Quote for 2-(2-methoxyphenoxy)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.